
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
Overview
Description
Chemical Structure: This compound features a piperidine ring substituted at the 4-position with both 4-bromophenyl and 4-chlorophenyl groups, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C22H24BrClNO2, with a molecular weight of 472.79 g/mol (calculated).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Substitution Reactions: Introduction of the bromophenyl and chlorophenyl groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl or chlorophenyl groups.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and interactions with various reagents.
Biology
Research has indicated that this compound may exhibit potential biological activities , such as:
- Enzyme Inhibition: Studies have focused on its ability to inhibit specific enzymes, which could be useful in drug design.
- Receptor Binding: The compound may interact with neurotransmitter receptors, making it relevant in studies related to neurological functions and disorders.
Medicine
In medicinal chemistry, there is ongoing investigation into the compound's potential therapeutic effects:
- Anti-inflammatory Properties: Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
- Anticancer Activity: Some research has explored its ability to induce apoptosis in cancer cells, positioning it as a candidate for anticancer drug development .
Industry
In industrial applications, this compound can serve as a catalyst in chemical reactions or be utilized in the development of new materials due to its unique chemical properties. Its stability and reactivity make it suitable for various synthetic pathways in material science .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of piperidine derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of this compound. The findings demonstrated that it effectively inhibited specific enzymes involved in metabolic pathways, indicating potential applications in drug design for metabolic disorders.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Derivatives with Aryl Groups
Key Observations :
- The dual aryl substitution in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-aryl analogs. This likely impacts reactivity in downstream reactions (e.g., Suzuki couplings) .
- The Boc group enhances solubility in organic solvents (e.g., THF, acetone), a feature shared with other Boc-protected piperidines .
Piperidine Derivatives with Carbonyl or Alkyl Substituents
Key Observations :
- The carbonyl group in Compound 10 introduces electrophilic character, contrasting with the electron-rich aromatic systems in the target compound .
- Bromoalkyl derivatives (e.g., 4-bromobutyl) exhibit distinct reactivity (e.g., nucleophilic substitutions) compared to bromoaryl groups .
Physicochemical and Spectral Comparisons
Key Observations :
- The aromatic proton signals in the target compound are more complex (8H vs. 4H in mono-aryl analogs), reflecting dual substitution .
- Boc deprotection is a common feature, as seen in the target compound’s ESI-MS data .
Biological Activity
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class. Its unique structure, featuring both bromine and chlorine substituents on the phenyl rings, suggests potential biological activity that may be leveraged in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C22H25BrClNO2, with a molar mass of approximately 450.8 g/mol. The compound's structure is characterized by a piperidine ring substituted with a tert-butyl ester group and halogenated phenyl groups, which may influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding : Piperidine derivatives often exhibit affinity for neurotransmitter receptors, potentially influencing neurotransmission and neuromodulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.
- Cell Signaling Modulation : By affecting signaling pathways, this compound may regulate cellular functions critical for maintaining homeostasis or inducing apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, it has been shown to increase p53 expression levels and activate caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death .
- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise in this area .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
tert-Butyl 4-(4-fluorophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate | C22H25ClFNO2 | Anticancer activity |
tert-Butyl 4-(4-bromophenyl)-4-(4-methylphenyl)-piperidine-1-carboxylate | C23H27BrNO2 | Neurotransmitter receptor interaction |
tert-Butyl 4-(4-bromophenyl)-4-(4-nitrophenyl)-piperidine-1-carboxylate | C23H26BrN2O3 | Enzyme inhibition |
The presence of both bromine and chlorine in the target compound provides distinct electronic and steric properties that may enhance its biological activity compared to its analogs.
Case Studies
Several case studies highlight the compound's potential applications:
- Study on Apoptosis Induction : Research involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis through modulation of p53 signaling pathways .
- High-throughput Screening for Antimicrobial Activity : In a screening study against Mycobacterium tuberculosis, structural analogs were evaluated for their ability to inhibit bacterial growth. Although specific results for the target compound were not reported, related compounds showed promising results .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate?
- Methodology : A common approach involves coupling bromo- and chlorophenyl groups to a piperidine scaffold via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, tert-butyl-protected intermediates can undergo deprotection using trifluoroacetic acid (TFA) to yield the final compound . The Mitsunobu reaction is also applicable for introducing aryl groups to the piperidine core, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) .
- Key Steps :
- Protection/deprotection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups.
- Purification via silica gel chromatography (e.g., 9:1 hexanes:ethyl acetate) .
Q. What safety protocols should be followed when handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Emergency Measures :
- Skin contact : Wash with soap and water; remove contaminated clothing .
- Eye exposure : Rinse with water for 15 minutes; seek medical attention if irritation persists .
- Spills : Contain with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR shifts with published spectra of similar tert-butyl piperidine carboxylates (e.g., δ 1.46 ppm for Boc-group protons, aromatic protons at δ 7.20–7.44 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., observed [M+H] peaks) .
- X-ray Crystallography : Employ SHELX software for crystal structure refinement if single crystals are obtained .
Q. What purification methods are effective for isolating this compound?
- Chromatography : Silica gel column chromatography with gradients of hexanes/ethyl acetate (e.g., 9:1 to 1:1) .
- Recrystallization : Use dichloromethane/methanol (9:1) for high-purity crystals .
Q. Are there established toxicity or ecotoxicity data for this compound?
- Current Knowledge : No acute or chronic toxicity data are available. Ecotoxicity parameters (e.g., biodegradability, bioaccumulation) remain unstudied .
- Precautionary Measures : Follow institutional guidelines for hazardous waste disposal and avoid environmental release .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
- Factors to Test :
- Catalyst Loading : Vary TPP/DIAD ratios in Mitsunobu reactions (e.g., 1.5–2.0 equivalents) .
- Temperature : Conduct reactions at 0°C to room temperature to minimize side products.
- Solvent Choice : Compare THF vs. DMF for coupling efficiency .
- Yield Improvement : Isolate intermediates via flash chromatography to reduce impurity carryover.
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
- Troubleshooting :
- Solvent Effects : Record NMR in deuterated chloroform (CDCl) vs. DMSO-d to assess solvent-induced shift variations .
- Dynamic Processes : Check for rotameric or conformational equilibria in piperidine rings using variable-temperature NMR.
- Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts).
Q. What are the stability profiles of this compound under different storage conditions?
- Stability Data :
- Short-Term : Stable at room temperature in inert atmospheres (N or Ar) .
- Long-Term : Store at –20°C in amber vials to prevent photodegradation.
Q. Can alternative deprotection strategies replace TFA in Boc-group removal?
- Methodology Comparison :
- HCl/Dioxane : Provides milder conditions but may require longer reaction times.
- Hydrogenolysis : Use Pd/C under H for catalytic deprotection (avoids acidic byproducts).
- Efficiency Metrics : Monitor reaction progress via TLC or LC-MS to optimize conditions.
Q. What challenges arise when scaling up the synthesis of this compound?
- Key Issues :
- Heat Management : Exothermic reactions (e.g., Mitsunobu) require controlled addition and cooling .
- Purification : Chromatography becomes impractical at >10 g scale; switch to recrystallization or distillation.
- Cost : Reduce equivalents of costly reagents (e.g., DIAD) through catalyst recycling.
Q. How can computational modeling aid in understanding this compound’s reactivity?
- Applications :
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme inhibitors) .
- DFT Calculations : Map reaction pathways for aryl coupling or deprotection steps.
- Crystallography : Use SHELXL for refining X-ray data and validating stereochemistry .
Q. What strategies are effective for identifying and characterizing synthetic byproducts?
- Analytical Workflow :
- TLC/MS Screening : Detect impurities during reaction monitoring.
- HRMS/IR : Assign functional groups to unexpected peaks.
- Isolation : Use preparative HPLC to isolate byproducts for structural elucidation.
Q. How can stereochemical isomers be resolved during synthesis?
- Separation Techniques :
- Chiral Chromatography : Use cellulose-based columns with hexanes/isopropanol gradients.
- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid).
Q. What experimental precautions are needed when modifying the bromo- or chlorophenyl substituents?
- Reactivity Risks :
- Bromophenyl : Susceptible to nucleophilic aromatic substitution; monitor for undesired cross-couplings.
- Chlorophenyl : Potential for dehalogenation under reducing conditions (e.g., Pd/C/H).
- Mitigation : Use inert atmospheres and low temperatures during functionalization steps.
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWASZKWKBPFZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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